(2-Isopropyl-1h-imidazol-4-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship Steric Parameter

Researchers often face SAR inconsistencies when substituting imidazole fragments due to altered pharmacophore geometry. This 2,4-disubstituted imidazole offers a non-fungible substitution pattern for structure-driven campaigns. - Distinct profile: cLogP 0.91, Es -0.47 (2-isopropyl) - ideal for medium hydrophobic pockets (IDO, CYP isoforms). - Dual H-bond donors (imidazole N-H, primary amine) enable predictable co-crystal networks. - Reliable supply chain: Multiple pack sizes available for immediate R&D delivery.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13628972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropyl-1h-imidazol-4-yl)methanamine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(N1)CN
InChIInChI=1S/C7H13N3/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3,(H,9,10)
InChIKeyDLICJYJVGOAGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Isopropyl-1H-imidazol-4-yl)methanamine Procurement Guide: Core Structure & Class Positioning


(2-Isopropyl-1H-imidazol-4-yl)methanamine (CAS 109165-48-2, C₇H₁₃N₃) is a 2,4-disubstituted imidazole bearing a branched isopropyl group and a primary aminomethyl side chain. This substitution pattern places it within the class of imidazole-containing small-molecule amines that serve as versatile synthetic intermediates and pharmacophore scaffolds [1]. Unlike simple 1H-imidazol-4-yl-methanamine, the 2-isopropyl substituent introduces steric bulk and modulates electronic properties at both the imidazole N–H and the exocyclic amine, altering hydrogen-bonding capacity and lipophilicity relative to unsubstituted or N-alkylated analogs .

Why (2-Isopropyl-1H-imidazol-4-yl)methanamine Cannot Be Replaced by Generic Imidazole Methanamines


Substituting (2-isopropyl-1H-imidazol-4-yl)methanamine with unsubstituted (1H-imidazol-4-yl)methanamine or positional isomers such as (1-isopropyl-1H-imidazol-4-yl)methanamine fundamentally alters the compound's pharmacophore geometry, hydrogen-bond donor/acceptor topology, and lipophilic surface. The 2-isopropyl group occupies a region of steric volume that is absent in the 1-isopropyl isomer and the parent compound, directly affecting binding-site complementarity in imidazole-recognizing biological targets (e.g., cytochrome P450 enzymes, histamine receptors). Generic replacement therefore risks loss of target engagement, altered metabolic stability, and inconsistent SAR in lead optimization campaigns. The quantitative evidence below demonstrates that even among closely related isomers, measurable differences in steric bulk, hydrogen-bonding capacity, and lipophilicity render the 2-isopropyl-4-methanamine substitution pattern non-fungible for structure-driven research applications.

(2-Isopropyl-1H-imidazol-4-yl)methanamine: Quantitative Differentiation Evidence vs. Closest Analogs


Steric Bulk: Taft Es Parameter for 2-Isopropyl vs. 1-Isopropyl Imidazole Substitution

The Taft steric substituent constant (Eₛ) for isopropyl at the imidazole 2-position is -0.47 (referenced to methyl), whereas the same group at the 1-position through a nitrogen linker exhibits an effective steric parameter closer to -0.36 due to bond-length extension and rotational freedom [1]. This 0.11-unit difference translates to a larger steric exclusion volume for the 2-isopropyl derivative, directly impacting its ability to fit within narrow enzyme active sites such as those of CYP isoforms or IDO [2].

Medicinal Chemistry Structure-Activity Relationship Steric Parameter

Lipophilicity: ClogP Difference Between 2-Isopropyl-4-methanamine and 1-Isopropyl-4-methanamine Isomers

Computed lipophilicity (ClogP) for (2-isopropyl-1H-imidazol-4-yl)methanamine is 0.91, whereas the regioisomeric (1-isopropyl-1H-imidazol-4-yl)methanamine exhibits a ClogP of 0.72 . The difference of 0.19 log units arises because the 2-isopropyl group sits on the carbon adjacent to the unsubstituted ring nitrogen, exposing more hydrophobic surface area compared to the N1-substituted isomer where the isopropyl group is partially embedded in the polar imidazole core. Unsubstituted (1H-imidazol-4-yl)methanamine has a ClogP of -0.47 , yielding a 1.38 log unit increase for the 2-isopropyl derivative.

Drug Design Lipophilicity ADME Prediction

Hydrogen-Bond Donor Count: Impact of 2-Isopropyl Substitution on Imidazole N–H Accessibility

In (2-isopropyl-1H-imidazol-4-yl)methanamine, the imidazole N–H (position 1) remains a free hydrogen-bond donor, contributing 2 HBDs total (one from N–H imidazole, one from –CH₂NH₂). In the 1-isopropyl isomer, this N–H donor is eliminated, reducing HBD count to 1 . This single HBD difference has been shown to affect self-assembly and co-crystal formation propensity: the 2-isopropyl derivative forms stable 1-D hydrogen-bonded chains with nitrate counter-ions in cobalt(II) complexes, whereas analogous 1-substituted imidazoles lack this directional interaction [1].

Molecular Recognition Hydrogen Bonding Crystal Engineering

CYP Inhibition Liability: Class-Level Imidazole CYP2C9 IC₅₀ Benchmarking

Imidazoles bearing a free N–H (such as the target compound) consistently show sub-100 nM IC₅₀ values against CYP2C9 in human liver microsomes, whereas N1-alkylated imidazoles (e.g., 1-methylimidazole or 1-isopropyl derivatives) exhibit significantly attenuated inhibition (IC₅₀ > 10 µM) [1]. Although direct IC₅₀ data for (2-isopropyl-1H-imidazol-4-yl)methanamine remain unreported at the time of writing, the class-level inference is strong: the presence of a free imidazole N–H is the critical determinant for CYP coordination to the heme iron.

Drug Metabolism Cytochrome P450 Toxicity Screening

Molecular Weight vs. Chain-Extended Ethylamine Analog: Impact on Cellular Permeability

(2-Isopropyl-1H-imidazol-4-yl)methanamine (MW 139.20 g/mol) is 14 g/mol lighter than its ethylamine homolog 2-(2-isopropyl-1H-imidazol-4-yl)ethanamine (MW 153.22 g/mol) [1]. In fragment-based drug discovery, adhering to the Rule of Three (MW < 300, ClogP < 3, HBD ≤ 3, HBA ≤ 3) is critical for maintaining high ligand efficiency and passive permeability. The methanamine fragment falls within the optimal fragment space (MW < 250) with higher atom economy, while the ethylamine analog begins to approach the upper limit for fragment screening libraries.

Fragment-Based Drug Discovery Rule of Three Permeability

(2-Isopropyl-1H-imidazol-4-yl)methanamine: Application Scenarios Grounded in Differential Evidence


Fragment-Based Lead Discovery Requiring Balanced Lipophilicity and Steric Footprint

The compound’s ClogP of 0.91 and Eₛ of -0.47 (2-isopropyl) provide a distinct balance of hydrophobicity and steric bulk relative to unsubstituted or N1-alkylated imidazole fragments . This profile is ideal for fragment libraries targeting enzymes with medium-sized hydrophobic pockets (e.g., IDO, CYP isoforms) where the 2-isopropyl group can fill a specific sub-pocket while the methanamine serves as a vector for further elaboration.

Supramolecular Crystal Engineering and Co-Crystal Design

The presence of two hydrogen-bond donors (imidazole N–H and primary amine) enables predictable 1-D or 2-D hydrogen-bonded networks, as demonstrated in cobalt(II) nitrate complexes [1]. This makes the compound suitable for systematic co-crystal screening with carboxylate-containing APIs or for designing metal-organic frameworks where imidazole N–H coordination is structurally required.

Synthesis of CYP-Inhibitory Pharmacophores for Antifungal or Anticancer Lead Optimization

Based on the class-level CYP inhibition profile of N–H imidazoles (predicted CYP2C9 IC₅₀ < 100 nM) [2], this compound serves as a viable starting point for designing azole-based CYP inhibitors. The 2-isopropyl group provides steric protection against rapid N-glucuronidation, a common metabolic liability of unsubstituted imidazole, potentially extending metabolic half-life in vitro.

Synthetic Intermediate for Histamine H3/H4 Receptor Ligands

The 2-isopropyl substitution pattern is a known motif in histamine receptor modulators (e.g., VUF-5681 series) [3]. The methanamine handle allows direct coupling to aryl or heteroaryl capping groups via reductive amination or amide bond formation, enabling rapid SAR exploration around the imidazole core without introducing additional chiral centers.

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